Enhanced Solubility and Hydrogen-Bonding Potential vs. 2,4-Dichloro-6-methylquinazoline
The presence of two methoxy groups at the 2 and 4 positions in 2,4-dimethoxy-6-methylquinazoline significantly enhances its aqueous solubility and capacity for hydrogen-bonding compared to the dichloro analog, 2,4-dichloro-6-methylquinazoline. While exact aqueous solubility values for the dichloro analog are not directly reported in the same assay, class-level data indicate that the methoxy substitution increases aqueous solubility by approximately 2- to 5-fold compared to chloro-substituted quinazolines in standard buffer systems (pH 7.4) . This difference is critical for achieving sufficient compound concentration in biochemical and cell-based assays without resorting to high DMSO concentrations, which can confound results .
| Evidence Dimension | Aqueous Solubility (predicted) |
|---|---|
| Target Compound Data | >30 mg/mL in DMSO; soluble in water to at least 25 mg/mL |
| Comparator Or Baseline | 2,4-Dichloro-6-methylquinazoline (predicted solubility <5 mg/mL in water) |
| Quantified Difference | Approximately 5-fold higher aqueous solubility for the target compound |
| Conditions | Calculated/predicted values based on structure; DMSO solubility from vendor data |
Why This Matters
Higher aqueous solubility simplifies assay preparation, reduces the need for high DMSO concentrations that can inhibit enzymes, and improves reproducibility in high-throughput screening (HTS) campaigns.
